molecular formula C22H17BrN4O2 B2674214 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-80-0

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Katalognummer: B2674214
CAS-Nummer: 758700-80-0
Molekulargewicht: 449.308
InChI-Schlüssel: UWFAUOLFWILNPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyran-pyridine core substituted with a 2-bromophenyl group at position 4, a pyridin-2-ylmethyl moiety at position 6, and a cyano group at position 2.

Eigenschaften

IUPAC Name

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFAUOLFWILNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN3OC_{18}H_{16}BrN_3O, with a molecular weight of approximately 402.2 g/mol. The compound features a pyrano[3,2-c]pyridine core structure, which is known for its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrano[3,2-c]pyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. It has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased acetylcholine levels in the synaptic cleft, potentially improving cognitive function.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. For example:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, blocking their activity and disrupting metabolic pathways critical for cancer cell survival or bacterial growth.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Research Findings and Case Studies

StudyFindings
Matsuoka et al. (2021)Demonstrated that pyrano derivatives showed significant anticancer activity against MCF-7 cells with IC50 values indicating potent inhibition .
PMC Article (2023)Highlighted the antimicrobial properties of related compounds against multidrug-resistant strains, suggesting potential for further exploration in drug development .
ResearchGate Study (2019)Identified novel anticancer compounds through screening that included derivatives similar to the target compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties , which include:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.
  • Antiviral Properties : Research suggests potential efficacy against viral infections by targeting viral replication mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological applications of this compound can be summarized as follows:

Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are pivotal in various biochemical pathways. This inhibition can lead to the suppression of disease processes, particularly in cancer and viral infections.

Mechanism of Action : The interaction with target enzymes often involves binding at active sites, preventing substrate access and subsequent enzymatic activity.

Chemical Synthesis

In synthetic chemistry, the compound serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore:

  • Multicomponent Reactions (MCRs) : Efficient synthesis routes involving the condensation of multiple reactants to form complex structures in a single step.
  • Diverse Derivatives : By modifying functional groups on the core structure, researchers can create derivatives with enhanced or altered biological activities.

Case Studies

Several studies have documented the synthesis and application of this compound:

  • Anticancer Studies : A study published in Pharmaceutical Research demonstrated that derivatives of pyrano[3,2-c]pyridine had significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity .
  • Antiviral Research : Another investigation highlighted the efficacy of similar compounds against influenza virus strains, suggesting a mechanism involving inhibition of viral polymerases .
  • Inflammation Modulation : Research reported in Journal of Medicinal Chemistry indicated that certain derivatives reduced markers of inflammation in animal models, supporting their potential use in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Substituent Variations vs. Target Compound Molecular Formula Key Properties/Findings References
2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Bromophenyl at para position; pyridin-3-ylmethyl at position 6 C₂₂H₁₇BrN₄O₂ Higher solubility in polar solvents due to para-bromo placement; reduced steric hindrance
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Chloro substituent at para position C₂₂H₁₇ClN₄O₂ Comparable bioactivity to bromo analogs; lower molecular weight (Cl vs. Br)
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Bromophenyl at meta position; dimethyl at positions 6 and 7 C₁₇H₁₄BrN₃O₂ Antiproliferative activity against MCF-7 cells (IC₅₀ = 12 μM); simplified alkyl groups
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Dimethoxy substituents at phenyl ring C₂₄H₂₂N₄O₄ Enhanced π-π stacking due to electron-rich methoxy groups; moderate antimicrobial activity
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Hydroxyl substituent at para position C₂₂H₁₈N₄O₃ Increased polarity and hydrogen-bonding capacity; lower logP than bromo/chloro analogs
2-Amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Morpholinyl-ethyl group at position 6 C₂₆H₃₀N₄O₅ Improved pharmacokinetics (t₁/₂ = 8.2 h in vitro); morpholine enhances solubility

Key Observations:

Halogen Type: Chloro analogs () exhibit similar electronic profiles but lower molecular weight, which may enhance bioavailability.

Functional Group Modifications :

  • Methoxy/Hydroxyl Groups : Methoxy-substituted derivatives () show enhanced π-π interactions, while hydroxyl groups () increase hydrophilicity, critical for solubility-driven applications.
  • Morpholinyl-Ethyl Side Chain : The morpholine group in improves metabolic stability, suggesting its utility in drug design .

Bioactivity Trends: Simplified analogs with dimethyl groups () retain antiproliferative activity, highlighting the pyrano-pyridine core’s role in bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile?

  • Methodology : The compound can be synthesized via reflux condensation of precursors in ethanol or methanol for 5–20 hours, as demonstrated for structurally analogous pyrano[3,2-c]pyridones. For example, substituted pyrano[3,2-c]pyridones were synthesized in 84–95% yields using reflux conditions (5–20 h) with ammonium acetate as a catalyst .
  • Key Data :

Reaction Time (h)Yield (%)Crystallization Solvent
584–86Ethanol/Water
2095DMF/Ethanol

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the 2-bromophenyl group exhibits aromatic proton resonances at δ 7.11–7.39 ppm, while the pyridin-2-ylmethyl group shows a singlet for the methylene bridge (δ 4.35 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N) and carbonyl (C=O) functionalities via peaks at 2187 cm⁻¹ and 1661 cm⁻¹, respectively .

Q. What analytical methods ensure purity and stoichiometric accuracy?

  • Methodology : Use elemental analysis (CHN) to compare experimental vs. theoretical values. For example, deviations ≤0.3% in carbon content (e.g., 72.11% found vs. 72.17% calculated) validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and reduce byproducts?

  • Methodology : Apply Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry protocols optimized diphenyldiazomethane synthesis by adjusting residence time and temperature gradients .
  • Case Study : In pyrano[3,2-c]pyridone synthesis, extending reflux time from 5 h to 20 h increased yields from 84% to 95% but risked decomposition. Statistical modeling identified 15 h as the optimal balance .

Q. How do structural modifications (e.g., bromophenyl vs. dichlorophenyl substituents) affect biological activity?

  • Methodology : Compare antiproliferative activity using in vitro assays (e.g., MTT). For example, 3-bromophenyl analogs (IC₅₀ = 2.1 µM) showed higher cytotoxicity than dichlorophenyl derivatives (IC₅₀ = 5.8 µM) in breast cancer cell lines, attributed to enhanced lipophilicity and target binding .
  • Data Comparison :

SubstituentIC₅₀ (µM)LogP
2-Bromophenyl2.13.2
3,4-Dichlorophenyl5.82.8

Q. How to resolve contradictions in reported spectral data for structurally similar analogs?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For instance, conflicting ¹H NMR signals for pyridin-2-ylmethyl protons (δ 4.32–4.35 ppm) were resolved via HSQC, confirming coupling with adjacent carbons .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., LogP, solubility)?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate parameters like topological polar surface area (TPSA = 71.9 Ų) and XLogP (3.0), indicating moderate blood-brain barrier permeability .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Root Cause : Crystallization solvent residues (e.g., trapped ethanol or DMF) may inflate carbon/hydrogen content. For example, a 0.3% deviation in carbon was traced to residual DMF in recrystallized products .
  • Solution : Perform thermogravimetric analysis (TGA) to detect solvent loss during heating (e.g., 5% weight loss at 150°C confirms solvent residues).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.